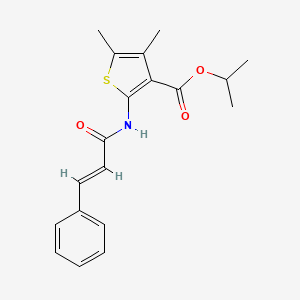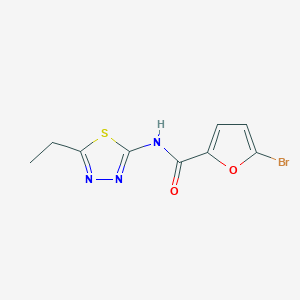![molecular formula C20H18N2O2 B5722489 N-[4-(propionylamino)phenyl]-1-naphthamide](/img/structure/B5722489.png)
N-[4-(propionylamino)phenyl]-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(propionylamino)phenyl]-1-naphthamide, also known as propionylamino naphthylamide (PANA), is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. PANA is a synthetic compound that is derived from naphthalene, and it has been found to have several biochemical and physiological effects.
科学研究应用
PANA has several potential applications in scientific research. One of the primary applications of PANA is in the field of cancer research. PANA has been found to inhibit the growth of cancer cells in vitro, and it has been suggested that PANA may have potential as a cancer treatment. Additionally, PANA has been found to have antimicrobial properties, and it has been suggested that it may have potential as a treatment for bacterial infections.
作用机制
The mechanism of action of PANA is not yet fully understood. However, it has been suggested that PANA may inhibit the activity of certain enzymes that are involved in cell growth and division. This inhibition may lead to the death of cancer cells and the inhibition of bacterial growth.
Biochemical and Physiological Effects:
PANA has been found to have several biochemical and physiological effects. In vitro studies have shown that PANA can inhibit the growth of cancer cells and bacterial cells. Additionally, PANA has been found to have anti-inflammatory properties and may have potential as a treatment for inflammatory diseases.
实验室实验的优点和局限性
One of the primary advantages of PANA is its potential applications in cancer research and treatment. Additionally, PANA has been found to have antimicrobial properties, which may make it useful in the development of new antibiotics. However, there are also several limitations to the use of PANA in lab experiments. PANA is a synthetic compound, and its purity is critical in its applications. Additionally, the mechanism of action of PANA is not yet fully understood, which may make it difficult to develop new treatments based on the compound.
未来方向
There are several potential future directions for research on PANA. One possible direction is the development of new cancer treatments based on the compound. Additionally, further research is needed to fully understand the mechanism of action of PANA and its potential applications in the treatment of bacterial infections. Finally, additional studies are needed to determine the safety and efficacy of PANA in vivo, which may be critical in the development of new treatments based on the compound.
Conclusion:
In conclusion, PANA is a synthetic compound that has gained significant attention in the field of scientific research due to its potential applications in cancer research and the treatment of bacterial infections. PANA has several biochemical and physiological effects, and its mechanism of action is not yet fully understood. While there are limitations to the use of PANA in lab experiments, there are also several potential future directions for research on the compound.
合成方法
The synthesis of PANA involves the reaction of 1-naphthylamine with propionyl chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain pure PANA. The purity of PANA is critical in its applications, and several methods have been developed to increase the purity of the compound.
属性
IUPAC Name |
N-[4-(propanoylamino)phenyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-2-19(23)21-15-10-12-16(13-11-15)22-20(24)18-9-5-7-14-6-3-4-8-17(14)18/h3-13H,2H2,1H3,(H,21,23)(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDLGADIUIRTGJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=CC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47201964 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-[4-(propionylamino)phenyl]-1-naphthamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-allyl-6-{[(3-mercapto-5-phenyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B5722408.png)
![N-[5-(1H-benzimidazol-2-yl)-2-methylphenyl]-2,2,2-trifluoroacetamide](/img/structure/B5722415.png)


![4-[2-(4-chloro-3,5-dimethylphenoxy)ethyl]morpholine](/img/structure/B5722429.png)
![N-[2-(cyclohexylamino)-2-oxoethyl]cyclohexanecarboxamide](/img/structure/B5722434.png)

![4-ethyl-2-{[3-(4-methoxyphenyl)propanoyl]amino}-5-methyl-3-thiophenecarboxamide](/img/structure/B5722440.png)
![1-ethyl-4-[3-(2-nitrophenyl)-2-propen-1-yl]piperazine](/img/structure/B5722446.png)




![5-{4-[methyl(phenyl)amino]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5722483.png)